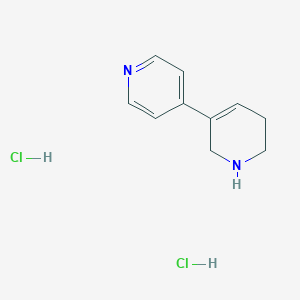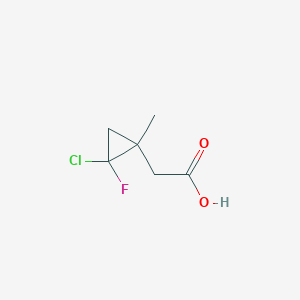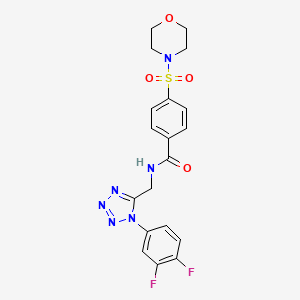![molecular formula C24H20FN5O2S B2971783 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-75-7](/img/structure/B2971783.png)
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O2S and its molecular weight is 461.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Research has demonstrated that triazolopyrimidines exhibit significant antimicrobial and antioxidant properties. For instance, a study on the synthesis and evaluation of triazolopyrimidines for antimicrobial activity highlighted their potential as antimicrobial agents due to their structure-activity relationship (SAR) characteristics (Chauhan & Ram, 2019). Another study focused on the determination of biological and antioxidant activities of synthesized triazolopyrimidines, further supporting their role in scientific research related to combating microbial infections and oxidative stress (Gilava, Patel, Ram, & Chauhan, 2020).
Antituberculous Agents
Compounds similar to the one have been synthesized and evaluated for their antituberculous activity. A study on the structural analogs of antituberculous agents revealed that these compounds could be synthesized via three-component condensations and showed promising tuberculostatic activity, highlighting the potential use of triazolopyrimidines in the treatment of tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antitumor Activities
The research also extends to the exploration of triazolopyrimidines for their antitumor activities. For example, a study on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones demonstrated these compounds' potential as antibacterial agents, which may indirectly suggest their utility in cancer research due to the known links between certain bacterial infections and cancer (Solankee & Patel, 2004).
Fluorescent Probes
Additionally, triazolopyrimidines have been identified as potential fluorescent probes for detecting biologically or environmentally relevant species. The synthesis and application of these compounds for fluorescence highlight their versatility and applicability in various scientific research domains (Castillo, Tigreros, & Portilla, 2018).
Propiedades
IUPAC Name |
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-14-20(23(31)27-17-10-5-6-11-18(17)32-2)21(15-8-3-4-9-16(15)25)30-24(26-14)28-22(29-30)19-12-7-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSGWYXIQZBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4F)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B2971702.png)


![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)


![4-Chloro-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2971715.png)
![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride](/img/structure/B2971719.png)
![1-(4-fluorophenyl)methyl 7-methyl 6-(4-methylbenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2971720.png)
![4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2971722.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2971723.png)